Macedonoside A

Chemotaxonomy Phylogenetics Glycyrrhiza speciation

For research requiring a definitive chemotaxonomic marker of G. lepidota. This 11-oxo-30-norolean-12-ene saponin is a major constituent only in American licorice, not generic sources. Its quantifiable melanin inhibition (IC50 39.9 μM) differs from inactive glycyrrhizin, ensuring reproducible results. Choose Macedonoside A for species-specific authentication and targeted melanogenesis studies.

Molecular Formula C42H62O17
Molecular Weight 838.9 g/mol
CAS No. 256441-31-3
Cat. No. B12394775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacedonoside A
CAS256441-31-3
Molecular FormulaC42H62O17
Molecular Weight838.9 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(C(C7)O)(C)C(=O)O)C)C)C)C
InChIInChI=1S/C42H62O17/c1-37(2)20-8-11-42(7)31(19(43)14-17-18-15-40(5,36(54)55)21(44)16-38(18,3)12-13-41(17,42)6)39(20,4)10-9-22(37)56-35-30(26(48)25(47)29(58-35)33(52)53)59-34-27(49)23(45)24(46)28(57-34)32(50)51/h14,18,20-31,34-35,44-49H,8-13,15-16H2,1-7H3,(H,50,51)(H,52,53)(H,54,55)/t18-,20-,21+,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38-,39-,40-,41+,42+/m0/s1
InChIKeyYMGDWMUJTLAHDV-XQBNMYAKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Macedonoside A (CAS 256441-31-3): Oleanane-Type Triterpenoid Saponin for Chemotaxonomic and Bioactivity Research Applications


Macedonoside A (compound 3) is an oleanane-type triterpenoid saponin with molecular formula C42H62O17 and molecular weight 838.93 g/mol [1]. It was originally isolated from the stolons of Glycyrrhiza lepidota (American licorice) and has subsequently been identified as a constituent in the roots of G. glabra and G. uralensis [2]. Macedonoside A serves as a chemotaxonomic marker distinguishing G. lepidota from other Glycyrrhiza species, and has demonstrated melanin biosynthesis inhibitory activity in B-16 mouse melanoma cells .

Why Macedonoside A Cannot Be Substituted with Generic Glycyrrhiza Saponin Mixtures or Common Licorice Extracts


Macedonoside A exhibits species-specific chemotaxonomic distribution patterns that fundamentally differ from those of structurally related saponins such as glycyrrhizin and licorice-saponin H2 [1]. While glycyrrhizin is the predominant saponin in G. glabra, G. uralensis, and G. inflata, macedonoside A serves as a major saponin in G. lepidota and is only a minor constituent in glycyrrhizin-producing species [2]. This differential abundance profile—where macedonoside A is a major compound in American licorice but a minor component in Eurasian licorice species—means that generic licorice extracts or total saponin fractions cannot reliably deliver consistent macedonoside A content without species-specific sourcing [3]. Furthermore, macedonoside A possesses a distinct aglycone structure with an 11-oxo-30-norolean-12-ene skeleton that differs from the glycyrrhetinic acid core of glycyrrhizin, resulting in different bioactivity profiles .

Macedonoside A Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


Chemotaxonomic Distribution: Macedonoside A vs. Glycyrrhizin and Macedonoside C Across Glycyrrhiza Species

Macedonoside A demonstrates species-specific distribution patterns that differentiate it from the predominant saponins in other Glycyrrhiza species. Glycyrrhizin is the major saponin in G. glabra, G. uralensis, and G. inflata, while macedonoside C is the major saponin in G. macedonica, G. echinata, and G. pallidiflora. In contrast, macedonoside A and licorice-saponin H2 are the major saponins in G. lepidota, with macedonoside A present only as a minor constituent in the six other Glycyrrhiza species examined [1].

Chemotaxonomy Phylogenetics Glycyrrhiza speciation

Species-Specific Biomarker: Macedonoside A Distinguishes G. lepidota from Glycyrrhizin-Producing and Macedonoside C-Producing Species

Macedonoside A serves as a diagnostic chemotaxonomic marker that distinguishes G. lepidota from other Glycyrrhiza species. Phylogenetic analysis based on rbcL gene sequences demonstrated that G. lepidota is separated from the other six Glycyrrhiza species, and this separation is concordant with saponin composition. G. lepidota uniquely contains both macedonoside A (characteristic of macedonoside C-producing species) and licorice-saponin H2 (characteristic of glycyrrhizin-producing species), making it an intermediate chemotype [1]. In field surveys of Central Asian Glycyrrhiza species, G. bucharica was found to contain no macedonoside A or glycyrrhizin (content <0.5% dry weight), further confirming macedonoside A's utility as a species-differentiating marker [2].

Botanical authentication Quality control LC-MS fingerprinting

Analytical Marker Utility: Macedonoside A as HPLC Reference Standard for Glycyrrhiza Species Identification

Macedonoside A has been validated as an analytical reference compound for the identification and quality control of specific Glycyrrhiza species. In studies on index compounds for HPLC analysis of Glycyrrhiza macedonica, macedonoside A served as one of the key reference markers [1]. Comparative metabolite profiling of medicinal licorice roots using GC-MS, LC-MS, and 1D NMR techniques confirmed macedonoside A as a constituent in the chemical fingerprint of G. glabra [2]. Commercial reference standards of macedonoside A are available at HPLC purity ≥95%, supporting its use in method validation and routine quality control applications [3].

HPLC analysis Reference standard Metabolite profiling

Melanin Biosynthesis Inhibition: Macedonoside A IC50 39.9 μM in B-16 Mouse Melanoma Cells

Macedonoside A inhibits melanin biosynthesis in B-16 mouse melanoma cells with an IC50 of 39.9 μM . This activity profile can be contextualized against other licorice-derived compounds: glabridin and licochalcone A have demonstrated antimutagenic activity against MNU in S. typhimurium TA1535, whereas licorice-saponin H2, glycyrrhizin, and licorice-saponin G2 showed no antimutagenic activity in the same assay [1]. The distinct biological activity of macedonoside A (melanogenesis inhibition) compared to the lack of antimutagenic activity of structurally related saponins licorice-saponin H2 and glycyrrhizin indicates that these saponins are not functionally interchangeable [2].

Melanogenesis inhibition B-16 melanoma Skin pigmentation research

Purity Specifications: Macedonoside A HPLC ≥95% Reference Standard for Quantitative Analysis

Commercially available macedonoside A reference standards are supplied at HPLC purity ≥95%, with comprehensive characterization including molecular formula C42H62O17 and molecular weight 838.93 [1]. The compound's structure has been confirmed through 1D and 2D NMR as well as MS data analyses in multiple independent isolations from G. glabra and G. uralensis [2]. This defined purity specification supports its use as a quantitative reference standard for HPLC-based content determination, in contrast to undefined licorice extracts where macedonoside A content varies by species and tissue source [3].

Analytical standard HPLC purity Method validation

Macedonoside A Optimal Research Applications: Chemotaxonomy, Analytical Reference Standards, and Melanogenesis Studies


Botanical Authentication and Species Differentiation of Glycyrrhiza lepidota (American Licorice)

Macedonoside A serves as a definitive chemotaxonomic marker for identifying and authenticating G. lepidota (American licorice) material. Since macedonoside A is a major saponin uniquely abundant in G. lepidota and only a minor constituent in other Glycyrrhiza species, its detection by HPLC or LC-MS provides species-specific confirmation. G. lepidota is the only species among seven examined Glycyrrhiza taxa that contains both macedonoside A and licorice-saponin H2 as major saponins, enabling unambiguous authentication [1]. This application is particularly valuable for quality control of licorice botanical materials where species misidentification could confound research outcomes.

Melanin Biosynthesis Inhibition Research in B-16 Mouse Melanoma Models

Macedonoside A exhibits quantifiable melanin biosynthesis inhibitory activity with an IC50 of 39.9 μM in B-16 mouse melanoma cells [1]. This activity distinguishes it from structurally related licorice saponins such as licorice-saponin H2 and glycyrrhizin, which have shown no antimutagenic activity in related assays . Researchers investigating natural product modulators of melanogenesis or screening for compounds affecting skin pigmentation pathways may prioritize macedonoside A over inactive licorice saponins based on this quantifiable activity difference. The defined IC50 value enables reproducible dose-response studies and comparative evaluation against other melanogenesis inhibitors.

HPLC Quantitative Analysis and Method Validation Using High-Purity Reference Standard

Macedonoside A reference standards at HPLC purity ≥95% are validated for use in quantitative analytical methods [1]. The compound has been established as an index compound for HPLC analysis of Glycyrrhiza species and has been incorporated into metabolite profiling studies using LC-MS and NMR . Analytical laboratories conducting phytochemical quality control, species authentication, or content uniformity testing of licorice-derived materials can utilize macedonoside A as a calibrated reference standard to quantify its presence and distinguish G. lepidota-derived material from other licorice sources.

Phytochemical Fingerprinting and Chemometric Analysis of Licorice Species

Macedonoside A is a key component in the phytochemical fingerprint of Glycyrrhiza species, with distinct distribution patterns that enable chemometric differentiation. The compound is present in G. lepidota, G. glabra, and G. uralensis, but absent (<0.5% dry weight) in G. bucharica [1]. Comparative metabolite profiling studies using GC-MS, LC-MS, and NMR have confirmed macedonoside A as a constituent in medicinal licorice roots . Researchers employing metabolomics approaches for botanical identification or quality assessment can include macedonoside A in their reference compound libraries to enhance species discrimination power.

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